molecular formula C16H15N3O2S B11322254 N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide

Cat. No.: B11322254
M. Wt: 313.4 g/mol
InChI Key: SBLOJHSPTHJOFD-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The molecular pathways involved in these effects include the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to its analogs.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C16H15N3O2S/c1-2-9-21-13-6-3-11(4-7-13)16(20)17-12-5-8-14-15(10-12)19-22-18-14/h3-8,10H,2,9H2,1H3,(H,17,20)

InChI Key

SBLOJHSPTHJOFD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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